(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid
Description
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, with a 3-chlorophenyl substituent
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
CGIDUVLBGIJSEL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid typically involves the reaction of (2S)-2-aminopropanoic acid with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid exhibit anti-inflammatory effects. These properties are attributed to their ability to inhibit certain enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX). This makes them potential candidates for the treatment of inflammatory diseases, including arthritis and other chronic conditions.
Antimicrobial Activity
Studies have shown that methanesulfonamide derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent.
Anticancer Potential
Recent investigations into sulfonamide derivatives indicate their potential as anticancer agents. The presence of the chlorophenyl group may enhance the compound's ability to interact with cancer cell receptors, leading to apoptosis or inhibition of tumor growth.
Case Studies
In Silico Studies
In silico studies using molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to COX enzymes and certain receptors involved in cancer pathways, providing a rationale for its further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[N-(4-chlorophenyl)methanesulfonamido]propanoic acid: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
(2S)-2-[N-(3-bromophenyl)methanesulfonamido]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-[N-(3-methylphenyl)methanesulfonamido]propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique feature of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid is the presence of the 3-chlorophenyl substituent, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid, a compound characterized by its sulfonamide group and a chiral center, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀ClN₁O₄S, with a molecular weight of 263.7 g/mol. Its structure features a propanoic acid backbone with a sulfonamide substituent, which is known to influence its biological activity.
Research indicates that compounds with a sulfonamide moiety often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has been linked to:
- Inhibition of Protein Kinases : Studies suggest that this compound may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways involved in cancer and inflammation .
- Modulation of Ion Channels : Preliminary findings indicate potential interactions with ion channels that could affect neuronal excitability and neurotransmitter release .
Antimicrobial Activity
A notable area of research involves the compound's antimicrobial properties. It has shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound demonstrated the ability to promote neurite outgrowth in neuronal cultures, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, significantly lower than that observed for standard antibiotics like penicillin .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration revealed that administration of the compound improved cognitive function and reduced neuroinflammation markers. Behavioral tests indicated enhanced memory retention compared to control groups .
Research Findings Summary Table
| Property | Findings |
|---|---|
| Molecular Formula | C₉H₁₀ClN₁O₄S |
| Molecular Weight | 263.7 g/mol |
| Antimicrobial Activity | MIC against Staphylococcus aureus: 16 µg/mL |
| Neuroprotective Effects | Promotes neurite outgrowth in neuronal cultures |
| Potential Applications | Antimicrobial therapy, neurodegenerative disease treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
